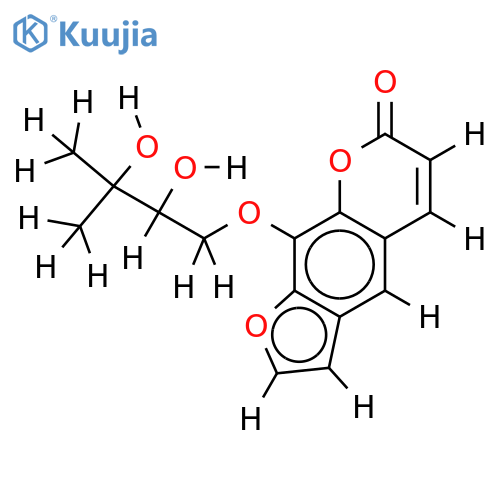Cas no 26091-76-9 ((+/-)-heraclenol)

(+/-)-heraclenol structure
商品名:(+/-)-heraclenol
(+/-)-heraclenol 化学的及び物理的性質
名前と識別子
-
- (+/-)-heraclenol
- (R)-geraclenol
- (R)-heraclenol
- 8-(2,3-dihydroxy-3-methylbutoxy)psoralen
- 8-(2',3'-dihydroxyisopentyloxy)psoralen
- 9-(2,3-dihydroxy-3-methyl-butoxy)-furo[3,2-g]chromen-7-one
- aviprin
- Heraclenin-hydrat , Heraclenol
- Heraclenin-hydrat
- Heraclenol
- 9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
- HMS3344K11
- Q27165654
- ( inverted exclamation markA)-Heraclenol
- NS00097261
- AKOS032948363
- CS-0891248
- NCGC00179981-01
- 118407-74-2
- MEGxp0_000083
- komalin
- NSC-306227
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-(2,3-dihydroxy-3-methylbutoxy)-,(S)-
- 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
- Isosaxalin; Heraclenol
- CHEMBL454062
- HY-N4052A
- ACon1_001942
- 26091-76-9
- BDBM50361380
- NSC306227
- 9-(2,3-dihydroxy-3-methylbutoxy)-2H-furo[3,2-g]chromen-2-one
- HERALENOL
- 9-(2,3-dihydroxy-3-methylbutoxy)-7-furo[3,2-g][1]benzopyranone
- CHEBI:93899
- BRD-A77050075-001-01-8
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-
-
- MDL: MFCD03427309
- インチ: InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3
- InChIKey: FOINLJRVEBYARJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O
計算された属性
- せいみつぶんしりょう: 304.09468823g/mol
- どういたいしつりょう: 304.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 89.1Ų
(+/-)-heraclenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00125-1MG |
Heraclenol |
26091-76-9 | 1mg |
¥2557.56 | 2023-09-14 |
(+/-)-heraclenol 関連文献
-
1. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1995 12 477
-
2. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1989 6 591
-
Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061
-
Prashant Joshi,Vinay R. Sonawane,Ibidapo S. Williams,Glen J. P. McCann,Linda Gatchie,Rajni Sharma,Naresh Satti,Bhabatosh Chaudhuri,Sandip B. Bharate Med. Chem. Commun. 2018 9 371
-
Derek R. Boyd,Narain D. Sharma,Pui L. Loke,John F. Malone,W. Colin McRoberts,John T. G. Hamilton Chem. Commun. 2002 3070
26091-76-9 ((+/-)-heraclenol) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
